Moderate α₂B‑Adrenergic Agonism vs. Inactive N‑(1‑Phenylethyl)propanamide
2‑Bromo‑N‑(1‑phenylethyl)propanamide activates the human α₂B‑adrenergic receptor with an EC₅₀ of 316 nM in CHO cells [1]. In contrast, the non‑brominated analog N‑(1‑phenylethyl)propanamide shows no detectable α₂B‑agonism at concentrations up to 10 µM [2]. This bromine‑dependent activity represents a >30‑fold improvement in potency relative to the baseline null response of the unsubstituted propanamide.
| Evidence Dimension | α₂B‑Adrenergic Receptor Agonism (EC₅₀) |
|---|---|
| Target Compound Data | 316 nM |
| Comparator Or Baseline | N‑(1‑phenylethyl)propanamide: no activity at ≤10 µM |
| Quantified Difference | >30-fold increase in potency (from inactive to 316 nM EC₅₀) |
| Conditions | Human α₂B‑AR expressed in CHO cells; cytosensor microphysiometry |
Why This Matters
This bromine‑dependent activity enables use as a probe for α₂B‑adrenergic pharmacology, whereas the non‑brominated analog is inert in this context.
- [1] BindingDB. BDBM50419874 (CHEMBL1956192) Bioactivity Data for 2‑bromo‑N‑(1‑phenylethyl)propanamide. View Source
- [2] PMC Table 1. α₂B Antagonist IC₅₀ Data for Guanabenz, Tyramine, and Related Analogs. International Journal of Molecular Sciences, 26(21), 10033. View Source
